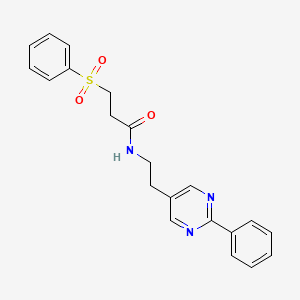

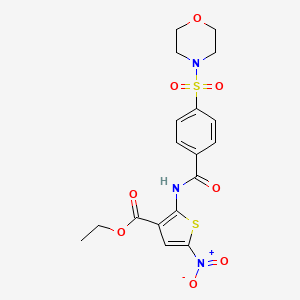

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-3-(phenylsulfonyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

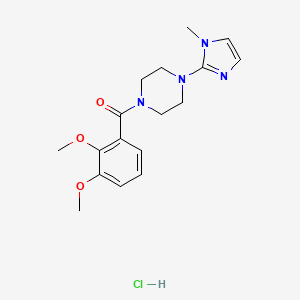

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-3-(phenylsulfonyl)propanamide, also known as PEP005, is a synthetic compound that has been extensively studied for its potential applications in the field of cancer research. This compound belongs to the class of compounds known as ingenol esters, which are derived from the sap of the Euphorbia peplus plant.

科学的研究の応用

Organic Synthesis and Chemical Transformations

Research demonstrates innovative synthetic routes and chemical transformations involving N-(2-(2-phenylpyrimidin-5-yl)ethyl)-3-(phenylsulfonyl)propanamide derivatives. For instance, Harutyunyan et al. (2015) explored one-step synthesis processes to create pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine by condensing substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with aromatic amines, showcasing the versatility of these compounds in organic synthesis Harutyunyan et al., 2015.

Drug Metabolism

The application of biocatalysis to drug metabolism has been highlighted through the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial systems, demonstrating the potential for elucidating drug metabolism pathways and the synthesis of metabolites for further studies Zmijewski et al., 2006.

Protein Chemistry

The reactivity of related sulfonamide compounds with nucleophilic side chains of proteins has been investigated, providing insights into the potential biochemical interactions and modifications that these compounds can induce, contributing to our understanding of protein chemistry and drug-protein interactions Llamas et al., 1986.

作用機序

Target of Action

Similar compounds have been found to inhibit humanglycogen synthase kinase 3 (GSK3) . GSK3 is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including glucose regulation and cell proliferation.

Mode of Action

This inhibition could lead to changes in the phosphorylation state of downstream proteins, altering their function .

Biochemical Pathways

The inhibition of GSK3 can affect several biochemical pathways. For instance, GSK3 is involved in the Wnt signaling pathway, which plays a key role in cell proliferation and differentiation. Inhibition of GSK3 can lead to the accumulation of β-catenin, a downstream effector in the Wnt pathway, resulting in changes in gene expression .

Pharmacokinetics

Similar compounds have been shown to lower hyperglycemia within 60 minutes after oral administration , suggesting good absorption and distribution. The metabolism and excretion of this compound would need further investigation.

Result of Action

The inhibition of GSK3 and the subsequent effects on downstream pathways can lead to various cellular effects. For instance, in the context of diabetes, GSK3 inhibition can enhance insulin-stimulated glucose transport and improve glucose disposal without increasing insulin levels .

特性

IUPAC Name |

3-(benzenesulfonyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c25-20(12-14-28(26,27)19-9-5-2-6-10-19)22-13-11-17-15-23-21(24-16-17)18-7-3-1-4-8-18/h1-10,15-16H,11-14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGFEFYQDVKDRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-A]pyridin-8-ylmethanamine](/img/structure/B2821788.png)

![3-Fluorosulfonyloxy-5-[1-(4-methyl-1,2,4-triazol-3-yl)ethylcarbamoyl]pyridine](/img/structure/B2821793.png)

![4-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2821802.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2821808.png)